1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride
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Overview
Description
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to target theFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit fgfrs . The inhibition of FGFRs can lead to the disruption of downstream signaling pathways, which can inhibit cell proliferation and induce apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the FGFR signaling pathway. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . By inhibiting FGFRs, this compound could potentially disrupt these pathways and their downstream effects.
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[3,2-c]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
1H-Pyrazolo[3,4-c]pyridine: Contains a pyrazole ring fused to a pyridine ring, exhibiting distinct chemical properties.
7-Azaindole: A related compound with a nitrogen atom in the pyridine ring, used in pharmaceutical research.
Uniqueness
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)7-6-5(1-3-9-6)2-4-10-7;/h1-4,9H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFJTEBTKQZGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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